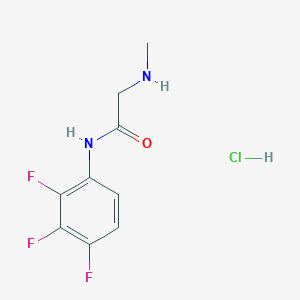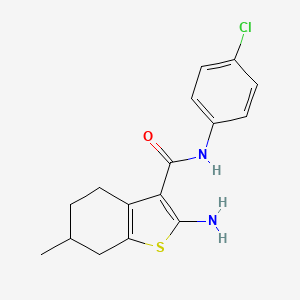![molecular formula C18H20ClNO3 B2406018 (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035022-96-7](/img/structure/B2406018.png)
(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acrylate moiety: This step involves the reaction of the spirocyclic intermediate with an acrylate derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on various biological pathways.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-methyl 6-(3-(2-bromophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
- (E)-methyl 6-(3-(2-fluorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
- (E)-methyl 6-(3-(2-methylphenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
Uniqueness
What sets (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
methyl 6-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-23-17(22)14-12-18(14)8-10-20(11-9-18)16(21)7-6-13-4-2-3-5-15(13)19/h2-7,14H,8-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYWLFRZQJKSL-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
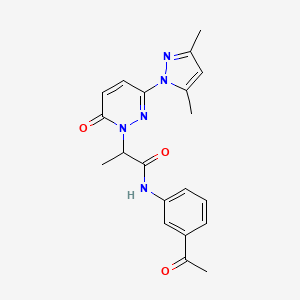
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
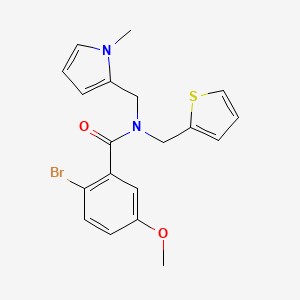
![4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
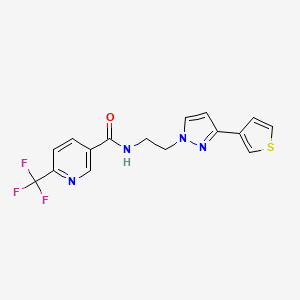
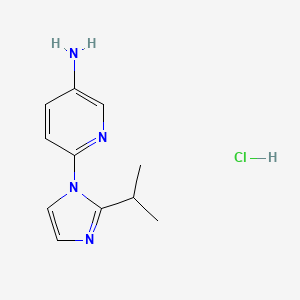
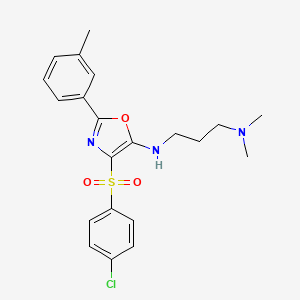
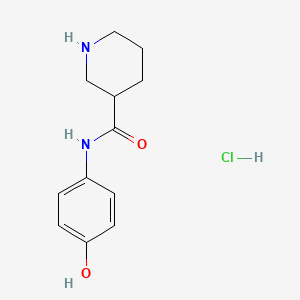
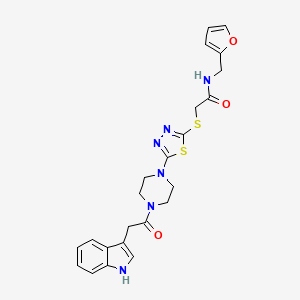

![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)
